5-Isopropoxy-2-methylphenol

Description

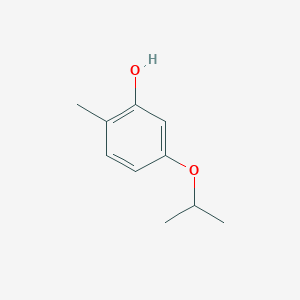

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIHECHBOYPTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739405 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918445-11-1 | |

| Record name | 2-Methyl-5-[(propan-2-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Isopropoxy-2-methylphenol chemical properties and structure

An In-Depth Technical Guide to 5-Isopropoxy-2-methylphenol: Chemical Properties, Structure, and Synthesis

Introduction

5-Isopropoxy-2-methylphenol is an aromatic organic compound belonging to the phenol ether family. Structurally, it is a derivative of cresol, featuring a methyl group and an isopropoxy group attached to the phenol backbone. While its parent molecules, such as thymol and carvacrol, are well-studied natural monoterpenoids known for their broad biological activities, 5-Isopropoxy-2-methylphenol represents a synthetic modification of significant interest.[1] The etherification of the phenolic hydroxyl group is a common strategy in medicinal chemistry to modulate physicochemical properties like lipophilicity, metabolic stability, and bioavailability. This modification can fine-tune the biological activity of the parent phenol, potentially leading to enhanced efficacy or novel applications.

This guide provides a comprehensive technical overview of 5-Isopropoxy-2-methylphenol, designed for researchers, scientists, and drug development professionals. It covers the compound's core chemical properties, molecular structure, spectroscopic signature, a detailed synthetic protocol with mechanistic insights, and a discussion of its potential applications based on the chemistry of related compounds.

Chemical Identity and Molecular Structure

The fundamental identity of a molecule is defined by its structure and nomenclature. 5-Isopropoxy-2-methylphenol's structure consists of a benzene ring substituted with a hydroxyl group (-OH), a methyl group (-CH₃), and an isopropoxy group (-O-CH(CH₃)₂). The specific arrangement of these functional groups dictates its chemical behavior and reactivity.

| Identifier | Value |

| IUPAC Name | 5-Isopropoxy-2-methylphenol |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)OC(C)C)O |

| InChI Key | (Generated upon synthesis and characterization) |

| CAS Number | (Not assigned or not widely available) |

graph ChemicalStructure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1 [label="H"]; C_Me [label="C"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"]; O_iPr [label="O"]; C_iPr_CH [label="C"]; H_iPr_CH [label="H"]; C_iPr_Me1 [label="C"]; H_iPr_Me1_1 [label="H"]; H_iPr_Me1_2 [label="H"]; H_iPr_Me1_3 [label="H"]; C_iPr_Me2 [label="C"]; H_iPr_Me2_1 [label="H"]; H_iPr_Me2_2 [label="H"]; H_iPr_Me2_3 [label="H"];

// Benzene ring with substituents C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Hydroxyl group at C1 C1 -- O1 [len=1.5]; O1 -- H1 [len=1.0];

// Methyl group at C2 C2 -- C_Me [len=1.5]; C_Me -- H_Me1 [style=invis]; // for positioning C_Me -- H_Me2 [style=invis]; C_Me -- H_Me3 [style=invis]; node[label="CH₃"] C_Me_label at (C_Me.x+0.3, C_Me.y+0.3);

// Isopropoxy group at C5 C5 -- O_iPr [len=1.5]; O_iPr -- C_iPr_CH [len=1.5]; C_iPr_CH -- H_iPr_CH [len=1.0]; C_iPr_CH -- C_iPr_Me1 [len=1.5]; C_iPr_CH -- C_iPr_Me2 [len=1.5]; node[label="CH"] C_iPr_CH_label at (C_iPr_CH.x, C_iPr_CH.y); node[label="CH₃"] C_iPr_Me1_label at (C_iPr_Me1.x-0.3, C_iPr_Me1.y-0.3); node[label="CH₃"] C_iPr_Me2_label at (C_iPr_Me2.x+0.3, C_iPr_Me2.y-0.3);

// Aromatic hydrogens (implicit) node[label="H"] H_C3 at (C3.x-0.3, C3.y-0.3); node[label="H"] H_C4 at (C4.x, C4.y-0.4); node[label="H"] H_C6 at (C6.x+0.3, C6.y+0.3); }

Caption: 2D structure of 5-Isopropoxy-2-methylphenol.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties are critical for the identification, purification, and handling of a chemical compound. While experimental data for 5-Isopropoxy-2-methylphenol is not widely published, properties can be reliably predicted based on its structure and data from analogous compounds like 2-isopropoxyphenol.[2]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar phenol ethers. |

| Boiling Point | ~240-250 °C | Higher than cresol due to increased molecular weight and ether linkage. Analogous to other alkylated phenol ethers. |

| Melting Point | ~10-20 °C | Substitution pattern may disrupt crystal packing, leading to a low melting point. |

| Density | ~1.0 - 1.1 g/cm³ | Typical for aromatic ethers. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, ether, acetone). | The polar hydroxyl group allows for limited water solubility, while the aromatic ring and alkyl groups confer solubility in organic media.[3] |

| LogP (octanol/water) | ~3.0 - 3.5 | Increased lipophilicity compared to the parent cresol due to the addition of the isopropoxy group. |

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Spectroscopy | Characteristic Peaks and Signals |

| ¹H NMR | ~1.3 ppm (doublet, 6H): Two equivalent methyl groups of the isopropoxy moiety, split by the methine proton. ~2.2 ppm (singlet, 3H): Methyl group on the aromatic ring. ~4.5 ppm (septet, 1H): Methine proton (-CH-) of the isopropoxy group, split by the six adjacent methyl protons. ~5.0-6.0 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH). Signal can be broad and its chemical shift is solvent-dependent. Disappears upon D₂O exchange.[4] ~6.5-7.0 ppm (multiplets, 3H): Aromatic protons, exhibiting splitting patterns based on their positions relative to the substituents. |

| ¹³C NMR | ~15-20 ppm: Aromatic methyl carbon. ~22 ppm: Isopropoxy methyl carbons. ~70 ppm: Isopropoxy methine carbon (-CH-O-). ~110-130 ppm: Aromatic carbons (CH). ~130-160 ppm: Quaternary aromatic carbons (C-O, C-CH₃, C-O-iPr). The specific shifts depend on the electronic effects of the substituents.[5] |

| IR (Infrared) | ~3200-3500 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group. Broadness is due to hydrogen bonding.[6] ~2850-3000 cm⁻¹: C-H stretching of alkyl groups (methyl and isopropoxy). ~1500-1600 cm⁻¹: C=C stretching of the aromatic ring. ~1200-1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether. ~1000-1050 cm⁻¹: Symmetric C-O-C stretching. |

| Mass Spec (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 166. Key Fragmentations: Loss of a propyl radical (-C₃H₇, M-43) from the isopropoxy group (alpha-cleavage) to form a stable ion. Loss of propene (M-42) via McLafferty rearrangement is also possible. Fragmentation patterns typical of phenols would also be observed.[4] |

Synthesis and Purification

The most direct and widely employed method for preparing aryl ethers from phenols is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide.[7]

Principle: The synthesis of 5-Isopropoxy-2-methylphenol is achieved by reacting a suitable precursor, 2-methyl-5-hydroxyphenol, with an isopropylating agent like 2-bromopropane or isopropyl iodide in the presence of a weak base.

Causality in Experimental Design:

-

Choice of Precursor: 2-methyl-5-hydroxyphenol (also known as 2,5-dihydroxytoluene or 6-methyl-3-hydroxyphenol) is the ideal starting material as it possesses the required methyl and hydroxyl groups in the correct orientation.

-

Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a preferred base. It is strong enough to deprotonate the acidic phenolic hydroxyl group but not the less acidic alcohol that might be a contaminant, ensuring selectivity. Its insolubility in some organic solvents allows for easy removal by filtration post-reaction.[7]

-

Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is optimal. These solvents effectively solvate the cation (K⁺), leaving the phenoxide anion exposed and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction.[7]

Experimental Protocol: Synthesis of 5-Isopropoxy-2-methylphenol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-5-hydroxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and dry acetone (10 mL per gram of phenol).

-

Addition of Alkylating Agent: While stirring the suspension, add 2-bromopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 4:1 v/v). The disappearance of the starting phenol spot indicates reaction completion.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-Isopropoxy-2-methylphenol.

-

Validation: Confirm the structure and purity of the final product using the spectroscopic techniques outlined in Table 2 (¹H NMR, ¹³C NMR, IR, MS).

Sources

- 1. Showing Compound 2-Isopropyl-5-methylphenol (FDB014795) - FooDB [foodb.ca]

- 2. 2-Isopropoxyphenol | C9H12O2 | CID 20949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770) [hmdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

A-Z: An In-Depth Technical Guide to the Synthesis of Carvacrol (CAS: 499-75-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Carvacrol (2-methyl-5-(1-methylethyl)phenol), a monoterpenoid phenol, is a compound of significant interest across the pharmaceutical, food, and fragrance industries, prized for its potent antimicrobial, antioxidant, and organoleptic properties.[1] While naturally abundant in essential oils of plants like oregano and thyme, demand for high-purity carvacrol necessitates robust and scalable synthetic production.[2][3] This guide provides a comprehensive analysis of the principal chemical synthesis pathways for carvacrol, grounded in mechanistic principles and supported by detailed protocols. We explore routes originating from p-cymene, terpenoid precursors such as carvone and limonene, and Friedel-Crafts alkylation of cresols. Each pathway is evaluated for its efficiency, scalability, and alignment with green chemistry principles, offering critical insights for process development and optimization.

Introduction: The Imperative for Synthetic Carvacrol

The therapeutic potential of carvacrol is well-documented, with applications ranging from antimicrobial agents to anti-inflammatory and anticancer research.[4] Natural extraction from plant sources, however, presents challenges in terms of yield variability, seasonal dependency, and the presence of complex isomeric mixtures that require extensive purification. Synthetic routes offer a reliable alternative, ensuring consistent quality, high purity, and the scalability required for industrial applications. The choice of a synthetic pathway is a critical decision, balancing factors such as precursor cost, reaction efficiency, catalyst performance, and environmental impact.

Pathway I: Aromatization of Terpenoid Precursors

A prominent strategy for carvacrol synthesis leverages the chemical transformation of abundant, naturally occurring terpenes. This approach is attractive due to the renewable nature of the starting materials.

Acid-Catalyzed Isomerization of Carvone

Carvone, a ketone found in the essential oils of spearmint and caraway, can be efficiently converted to carvacrol through an acid-catalyzed isomerization and aromatization process.[5][6]

Mechanistic Rationale: The reaction proceeds via protonation of the carbonyl oxygen, followed by a series of intramolecular rearrangements and enolization, which ultimately drives the formation of the stable aromatic phenol ring. Strong acids like sulfuric acid (H₂SO₄) or solid acid catalysts such as Amberlyst-15 are effective in promoting this transformation.[5][6] The use of solid acids is particularly advantageous as it simplifies catalyst separation and recycling, aligning with green chemistry principles.[7]

Experimental Protocol: Isomerization of Carvone using Montmorillonite Catalyst [7]

-

Catalyst Preparation: Add montmorillonite catalyst to an organic solvent (e.g., xylene) in a reaction flask equipped with a stirrer and condenser.

-

Reaction Setup: Heat the mixture to 130-160°C under constant stirring.

-

Substrate Addition: Add carvone dropwise to the heated catalyst suspension. The mass ratio of montmorillonite to carvone is typically in the range of 25-100 : 500-1000.[7]

-

Reaction Monitoring: Monitor the progress of the isomerization reaction using Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and filter to separate the solid catalyst. The catalyst can be retained for reuse.[7]

-

Purification: Subject the filtrate to vacuum distillation to isolate the final carvacrol product.[7]

Causality Behind Experimental Choices:

-

High Temperature (130-160°C): Provides the necessary activation energy to overcome the kinetic barrier for the rearrangement and aromatization steps.

-

Solid Acid Catalyst (Montmorillonite): Offers a high surface area with acidic sites to facilitate the reaction heterogeneously, which simplifies post-reaction work-up compared to homogeneous strong acids like H₂SO₄.[7] Neutralization steps are not required, reducing waste generation.[7]

-

Vacuum Distillation: Allows for the purification of carvacrol, which has a high boiling point (237.7°C), at a lower temperature, preventing thermal degradation of the product.[2]

Dehydrogenation and Isomerization of Limonene

Limonene, a major component of citrus peel oil, serves as an inexpensive and renewable precursor for p-cymene, a direct antecedent to carvacrol.[8] The conversion involves two key steps: isomerization of limonene to terpinene isomers, followed by dehydrogenation to form the aromatic p-cymene.[9][10]

Mechanistic Rationale: The process is typically facilitated by bifunctional catalysts possessing both acidic sites for isomerization and metallic sites (e.g., Palladium, Zinc) for dehydrogenation.[9][10] The acid function catalyzes the migration of the double bonds within the limonene structure, while the metal component facilitates the removal of hydrogen to achieve aromatization.

Data Presentation: Comparison of Catalysts for Limonene to p-Cymene Conversion

| Catalyst | Support | Temperature (°C) | Yield of p-Cymene (%) | Reference |

| Pd | HZSM-5 | 300 | ~75 | [9] |

| ZnO | SiO₂ | 325 | 100 | [10] |

| Acid-activated Mordenite | - | 145 | High Selectivity | [11] |

Visualization: Terpenoid Conversion Pathways

Caption: Synthesis routes to carvacrol from natural terpenes.

Pathway II: Friedel-Crafts Alkylation of Cresols

A highly convergent and industrially significant route involves the direct alkylation of cresols using an isopropylating agent.[12] The reaction of o-cresol with isopropanol or propylene is a common example.[13][14]

Mechanistic Rationale: This reaction is a classic electrophilic aromatic substitution.[12] A strong acid or Lewis acid catalyst is used to generate an isopropyl carbocation (or a related electrophilic species) from the alkylating agent. This electrophile then attacks the electron-rich aromatic ring of o-cresol. The hydroxyl and methyl groups on the cresol ring direct the incoming isopropyl group primarily to the para position relative to the hydroxyl group, yielding carvacrol.

Catalyst Evolution:

-

Traditional Catalysts: Homogeneous Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) have been used but generate significant waste and pose corrosion challenges.[5][15]

-

Modern Solid Acid Catalysts: To create a greener process, research has shifted to solid acid catalysts. These include zeolites, sulfated zirconia (superacids), and modified metal oxides, which are reusable, non-corrosive, and minimize waste.[14][16][17] For instance, a Ce and Al co-doped porous nano ZrO₂ catalyst has demonstrated 100% conversion of o-cresol with over 99% selectivity for carvacrol.[18]

Experimental Protocol: Alkylation of o-Cresol with Isopropanol [18]

-

Reaction Loading: Charge a high-pressure autoclave with o-cresol, isopropanol, and the solid acid catalyst (e.g., Ce and Al co-doped porous nano ZrO₂). A typical molar ratio is 1:1.1 of o-cresol to isopropanol.[18]

-

Reaction Conditions: Seal the reactor and heat to the target temperature (e.g., 170°C) with continuous stirring. Microwave heating can be employed to accelerate the reaction, often completing within 2 hours.[18]

-

Cooling and Catalyst Removal: After the reaction period, cool the reactor to room temperature. Remove the solid catalyst by filtration.

-

Purification: The resulting crude product can be purified by distillation to yield high-purity carvacrol.

Visualization: Friedel-Crafts Alkylation Workflowdot

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Carvacrol - Wikipedia [en.wikipedia.org]

- 3. Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic application of carvacrol: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN105523897A - A synthetic method of carvacrol - Google Patents [patents.google.com]

- 8. iscientific.org [iscientific.org]

- 9. researchgate.net [researchgate.net]

- 10. Dehydroisomerisation of α-Pinene and Limonene to p-Cymene over Silica-Supported ZnO in the Gas Phase [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN109232193B - Method for preparing 3-isopropyl-5-cresol and carvacrol from 3-carene - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. CN1244530C - Green Synthesis Process of Feed Antibacterial Agent Carvacrol - Google Patents [patents.google.com]

- 16. Synthesis of carvacrol by Friedel-Crafts alkylation of o-cresol with isopropanol using superacidic catalyst UDCaT-5 | CoLab [colab.ws]

- 17. Chemical synthesis process of carvacrol - Eureka | Patsnap [eureka.patsnap.com]

- 18. CN113304743B - Method for preparing high-purity carvacrol by using o-cresol - Google Patents [patents.google.com]

5-Isopropoxy-2-methylphenol mechanism of action in biological systems

An In-depth Technical Guide to the Biological Mechanisms of 5-Isopropoxy-2-methylphenol

Executive Summary

5-Isopropoxy-2-methylphenol, an isopropyl ether derivative of the well-characterized monoterpenoid phenol carvacrol, represents a molecule of significant interest in pharmacology and drug development. While research on this specific ether is emerging, its mechanistic action is largely inferred from its parent compound, carvacrol. This guide synthesizes the known biological activities of carvacrol and extrapolates the potential mechanisms of action for 5-Isopropoxy-2-methylphenol. We delve into its postulated antimicrobial, anti-inflammatory, and neuromodulatory effects, critically analyzing how the substitution of a hydroxyl group with an isopropoxy moiety may alter its physicochemical properties and biological interactions. This document provides researchers, scientists, and drug development professionals with a foundational understanding, detailed experimental protocols for mechanism elucidation, and a forward-looking perspective on this promising compound.

Introduction and Molecular Profile

Chemical Identity and Structure

5-Isopropoxy-2-methylphenol is structurally derived from carvacrol (5-isopropyl-2-methylphenol). The defining feature is the etherification of the phenolic hydroxyl group, replacing it with an isopropoxy group. This modification significantly alters the molecule's properties, shifting it from a hydrophilic, proton-donating phenol to a more lipophilic and non-acidic ether. This structural change is central to understanding its potential deviations in biological activity from carvacrol.

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuromodulatory and Analgesic Actions

Carvacrol's analgesic and anesthetic properties are attributed to its interaction with ion channels. It is known to inhibit voltage-gated sodium channels (NaV), reducing neuronal excitability in a manner similar to local anesthetics. [1][2]It also modulates various Transient Receptor Potential (TRP) channels, which are involved in pain and temperature sensation. [3][4]Furthermore, carvacrol has demonstrated anxiolytic and antidepressant-like effects, potentially through interaction with GABAergic and dopaminergic systems. [5][6] Hypothesized Mechanism for 5-Isopropoxy-2-methylphenol: Modulation of ion channels is highly dependent on a molecule's ability to partition into the cell membrane and interact with specific channel domains. The increased lipophilicity of 5-Isopropoxy-2-methylphenol could enhance its interaction with the lipid-embedded portions of NaV and TRP channels.

-

Voltage-Gated Sodium Channels (NaV): Carvacrol blocks NaV channels, accelerating their inactivation and slowing recovery. [1]5-Isopropoxy-2-methylphenol may exhibit a more potent local anesthetic effect due to enhanced membrane partitioning, leading to a more effective blockade of the channel pore or modulation of its gating machinery from within the membrane. [2][7]* TRP Channels: Carvacrol's interaction with TRP channels like TRPM7 is implicated in its neuroprotective effects. [4]The ether derivative could retain or even enhance this activity, offering potential therapeutic benefits in conditions like traumatic brain injury by reducing ion-mediated neurotoxicity.

-

Neurotransmitter Systems: The anxiolytic effects of carvacrol are linked to the GABAergic system. [6]As a lipophilic molecule, 5-Isopropoxy-2-methylphenol could readily cross the blood-brain barrier and modulate neurotransmitter receptors, potentially leading to significant CNS effects.

Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms, a series of targeted in vitro and cell-based assays are required.

Workflow for Antimicrobial Activity Assessment

Caption: Experimental workflow for antimicrobial mechanism validation.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 5-Isopropoxy-2-methylphenol that visibly inhibits microbial growth.

Materials:

-

96-well microtiter plates

-

Test compound (5-Isopropoxy-2-methylphenol) stock solution in DMSO

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

0.5 McFarland standard

-

Positive control (e.g., Vancomycin)

-

Negative control (DMSO vehicle)

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB. The final volume in each well should be 100 µL. Include wells for positive control (antibiotic only), negative control (broth and vehicle), and sterility control (broth only).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume is now 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Causality: This assay is the gold standard for quantifying bacteriostatic activity. The inclusion of controls ensures that the observed inhibition is due to the compound and not the solvent or contamination.

Protocol: NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of 5-Isopropoxy-2-methylphenol on the NF-κB signaling pathway.

Materials:

-

HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.

-

DMEM with 10% FBS.

-

Test compound stock solution in DMSO.

-

Lipopolysaccharide (LPS) from E. coli.

-

Luciferase Assay System (e.g., Promega).

-

Luminometer.

Methodology:

-

Cell Seeding: Seed the reporter cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of 5-Isopropoxy-2-methylphenol (or vehicle control) for 1 hour.

-

Stimulation: Induce NF-κB activation by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo) to control for cytotoxicity. Calculate the percent inhibition relative to the LPS-stimulated control.

Causality: This assay directly measures the transcriptional activity of NF-κB. A reduction in the luciferase signal in the presence of the compound provides direct evidence of pathway inhibition.

Summary of Biological Activities and Future Directions

The available evidence, largely extrapolated from its parent compound carvacrol, suggests that 5-Isopropoxy-2-methylphenol is a promising bioactive molecule. Its modified chemical structure dictates a unique pharmacological profile that warrants further investigation.

Table 1: Comparative Postulated Activities

| Biological Activity | Parent Compound (Carvacrol) | Ether Derivative (5-Isopropoxy-2-methylphenol) | Key Mechanistic Difference |

| Antimicrobial | High Potency | Potentially Lower or Altered Spectrum | Loss of proton-donating -OH group; increased lipophilicity may enhance membrane disruption. [8] |

| Anti-inflammatory | Potent Inhibitor | Likely Potent Inhibitor | Increased lipophilicity may enhance cell penetration and access to intracellular targets like the NF-κB complex. [9] |

| Antioxidant | High (Radical Scavenging) | Negligible (Radical Scavenging) | Loss of phenolic proton prevents direct free radical quenching. [3] |

| Neuromodulatory | Active | Potentially More Potent | Enhanced lipophilicity may improve BBB penetration and partitioning into neuronal membranes to modulate ion channels. [1][2] |

Future Research:

-

Direct Mechanistic Studies: Head-to-head comparative studies of carvacrol and 5-Isopropoxy-2-methylphenol are essential to confirm these hypotheses.

-

Pharmacokinetic Profiling: The increased lipophilicity suggests altered absorption, distribution, metabolism, and excretion (ADME) properties, which must be characterized.

-

In Vivo Efficacy: Validating the in vitro findings in animal models of infection, inflammation, and neurological disorders is the critical next step for any therapeutic development.

-

SAR Studies: Synthesizing and testing a broader range of carvacrol ether derivatives will provide a clearer understanding of the structure-activity relationships for this class of compounds. [10][11]

References

-

Butt, M. S., et al. (2020). Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation. Pharmaceuticals. [Link]

-

de Almeida, R. N., et al. (2010). Antidepressant-like Effect of Carvacrol (5-Isopropyl-2-methylphenol) in Mice: Involvement of Dopaminergic System. Fundamental & Clinical Pharmacology. [Link]

-

Gonçalves, T. A. F., et al. (2024). 5-Isopropyl-2-methylphenol enhances penile function in spontaneously hypertensive rats. Journal of Applied Pharmaceutical Science. [Link]

-

Guimarães, A. G., et al. (2013). Anti-inflammatory effects of carvacrol: evidence for a key role of interleukin-10. European Journal of Pharmacology. [Link]

-

Lima, M. S., et al. (2012). Carvacrol decreases neuronal excitability by inhibition of voltage-gated sodium channels. Journal of Natural Products. [Link]

-

Marchese, A., et al. (2016). Carvacrol and its derivatives as antibacterial agents. Phytochemistry Reviews. [Link]

-

Melo, F. H. M., et al. (2010). Anxiolytic-like effect of Carvacrol (5-isopropyl-2-methylphenol) in mice: Involvement with GABAergic transmission. Fundamental & Clinical Pharmacology. [Link]

-

Melo, F. H. M., et al. (2011). Antinociceptive activity of carvacrol (5-isopropyl-2-methylphenol) in mice. Journal of Pharmacy and Pharmacology. [Link]

-

Nostro, A., & Papalia, T. (2012). Antimicrobial activity of carvacrol related to its chemical structure. LWT - Food Science and Technology. [Link]

-

Sharifi-Rad, M., et al. (2021). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. Molecules. [Link]

-

Vlase, L., et al. (2022). Anti-Inflammatory and Antioxidant Properties of Carvacrol and Magnolol, in Periodontal Disease and Diabetes Mellitus. Antioxidants. [Link]

-

Xu, J., et al. (2008). The antibacterial mechanism of carvacrol and thymol against Escherichia coli. Letters in Applied Microbiology. [Link]

-

Zhi, Z., et al. (2025). Study of the antimicrobial activity of carvacrol and its mechanism of action against drug-resistant bacteria. Journal of Ethnopharmacology. [Link]

Sources

- 1. Carvacrol modulates voltage-gated sodium channels kinetics in dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carvacrol decreases neuronal excitability by inhibition of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Antidepressant-like effect of carvacrol (5-Isopropyl-2-methylphenol) in mice: involvement of dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of Carvacrol for Pharmaceutical and Nutraceutical Applications

Foreword

Carvacrol, a monoterpenoid phenol, has garnered significant attention within the scientific community for its broad-spectrum antimicrobial, antioxidant, and anti-inflammatory properties. As the demand for high-purity, natural compounds in drug development and nutraceuticals continues to rise, a comprehensive understanding of its sourcing and extraction is paramount. This guide provides an in-depth analysis of the primary natural reservoirs of carvacrol and evaluates the critical methodologies employed for its isolation. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers and development professionals in establishing robust, scalable, and efficient extraction workflows.

Part 1: Principal Natural Sources of Carvacrol

Carvacrol is predominantly found in the essential oils of various aromatic plants, particularly those belonging to the Lamiaceae family. The biosynthesis and accumulation of carvacrol are influenced by genetic factors, geographical location, climate, and harvest time.

The most commercially viable and widely researched sources include:

-

Oregano (Origanum vulgare) : Widely recognized as one of the richest sources, the essential oil of Origanum vulgare can contain carvacrol concentrations ranging from 60% to over 80%. The specific chemotype is critical, as some oregano species may be rich in other phenols like thymol.

-

Thyme (Thymus vulgaris) : Another significant source from the Lamiaceae family, thyme essential oil presents a variable composition. Depending on the chemotype, it can be rich in either thymol or carvacrol, with carvacrol content often ranging from 5% to 75%.

-

Savory (Satureja hortensis) : Both winter and summer savory are notable sources. The essential oil of Satureja hortensis can contain carvacrol levels between 30% and 65%.

-

Marjoram (Origanum majorana) : While often confused with oregano, marjoram has a distinct phytochemical profile. Its essential oil typically contains a lower percentage of carvacrol, generally under 10%, but it remains a viable source.

Data Summary: Carvacrol Content in Primary Botanical Sources

| Botanical Source | Family | Typical Carvacrol Content in Essential Oil (%) | Key Considerations |

| Origanum vulgare (Oregano) | Lamiaceae | 60 - 85% | High variability based on subspecies and geographical origin. |

| Thymus vulgaris (Thyme) | Lamiaceae | 5 - 75% | Chemotype-dependent; can be thymol-dominant. |

| Satureja hortensis (Savory) | Lamiaceae | 30 - 65% | Composition can be influenced by cultivation practices. |

| Origanum majorana (Marjoram) | Lamiaceae | < 10% | Generally a lower-yield source compared to oregano. |

Part 2: Extraction Methodologies: A Comparative Analysis

The selection of an extraction method is a critical decision point that directly impacts the yield, purity, and economic viability of carvacrol production. The choice is dictated by the desired end-product specifications, scalability, and regulatory considerations.

Diagram: General Extraction Workflow

Caption: A generalized workflow for carvacrol production.

Conventional Methods

These are the most traditional and widely used methods for extracting essential oils from plant materials.

-

Principle of Operation : Both methods leverage the principle of co-distillation.

-

Hydrodistillation : The plant material is directly boiled in water. The resulting mixture of steam and volatile compounds is condensed, and the immiscible essential oil is separated from the aqueous phase (hydrosol).

-

Steam Distillation : Live steam is passed through the plant material. The steam ruptures the oil-containing glands and volatilizes the carvacrol. The subsequent condensation and separation process is identical to hydrodistillation.

-

-

Causality Behind Experimental Choices : Steam distillation is often preferred over hydrodistillation for large-scale operations. The direct injection of steam prevents potential thermal degradation of sensitive compounds that can occur when the plant material is in direct contact with the boiling vessel's heated surface. The primary drivers for this method are its low capital cost and well-established protocols.

-

Self-Validating System & Protocol :

-

Preparation : 500g of dried, ground oregano leaves are packed into the still.

-

Distillation : Steam is introduced from an external generator at a rate of 0.5 kg/min . The process continues for 3 hours.

-

Condensation : The vapor is passed through a condenser cooled with water at 10°C.

-

Separation : The condensate is collected in a Florentine flask, allowing for the continuous separation of the less dense essential oil from the aqueous phase.

-

Drying : The collected oil is dried over anhydrous sodium sulfate to remove residual water.

-

Validation : The yield is determined gravimetrically. Purity and composition are validated using Gas Chromatography-Mass Spectrometry (GC-MS). A successful extraction will yield an oil with a carvacrol content consistent with the source material's known profile.

-

This method is employed when compounds are too heat-sensitive for distillation or when higher yields are desired.

-

Principle of Operation : A volatile organic solvent (e.g., hexane, ethanol) is used to dissolve the essential oil from the plant matrix. The solvent is then evaporated under reduced pressure, leaving behind a concentrated extract known as an oleoresin or absolute.

-

Causality Behind Experimental Choices : Ethanol is often chosen due to its lower toxicity compared to hexane, which is critical for applications in food and pharmaceuticals. The primary trade-off is the co-extraction of non-volatile compounds like waxes and pigments, which necessitates further purification steps.

Advanced Extraction Techniques

Modern techniques offer improved efficiency, higher selectivity, and a reduction in the use of organic solvents, aligning with green chemistry principles.

SFE is a highly selective and efficient method that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

-

Principle of Operation : Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid and a gas. In this state, it has low viscosity, high diffusivity, and a density that can be tuned by altering pressure and temperature. This allows it to effuse through the plant material like a gas and dissolve the carvacrol like a liquid. By reducing the pressure post-extraction, the CO₂ returns to a gaseous state and is removed, leaving behind a solvent-free extract.

-

Causality Behind Experimental Choices : The selectivity of SFE is its key advantage. By precisely controlling the density of the supercritical CO₂, one can selectively target compounds of a specific molecular weight. For carvacrol, operating at moderate pressures (e.g., 100-150 bar) can efficiently extract the essential oil while leaving behind heavier, less desirable compounds. This method is ideal for producing high-purity extracts for pharmaceutical use where residual solvents are a major concern.

-

Self-Validating System & Protocol :

-

Preparation : 100g of finely ground thyme is loaded into the extraction vessel.

-

Pressurization & Heating : The system is pressurized with CO₂ to 120 bar and heated to 45°C.

-

Extraction : Supercritical CO₂ is passed through the vessel at a flow rate of 2 L/min for 90 minutes.

-

Separation : The extract-laden CO₂ is depressurized in a separator vessel, causing the CO₂ to vaporize and the carvacrol-rich oil to precipitate.

-

Validation : The extract is collected and weighed. GC-MS analysis is performed to confirm the high concentration of carvacrol and the absence of solvent residues. The yield and purity should be reproducible under identical P-T conditions.

-

Diagram: Supercritical Fluid Extraction (SFE) Workflow

Caption: Schematic of a closed-loop SFE system for carvacrol.

MAE utilizes microwave energy to heat the solvent and water within the plant cells, leading to cell rupture and the release of target compounds into the solvent.

-

Principle of Operation : Microwaves cause the rapid, localized heating of polar molecules (primarily water) within the plant matrix. This creates a dramatic increase in internal pressure, leading to the rupture of cell walls and the rapid release of phytochemicals into the surrounding solvent.

-

Causality Behind Experimental Choices : The primary driver for MAE is speed. Extraction times can be reduced from hours (for conventional methods) to minutes. This significantly increases throughput. Furthermore, the targeted heating can lead to lower overall energy consumption. The choice of solvent is critical; a solvent with a high dielectric constant will absorb microwave energy more efficiently.

Comparison of Extraction Methods

| Method | Principle | Advantages | Disadvantages | Ideal Application |

| Steam Distillation | Co-distillation with steam | Low cost, well-established, no organic solvents | High energy consumption, potential for thermal degradation | Large-scale production of essential oils for perfumery and food flavoring. |

| Solvent Extraction | Differential solubility | High yield, suitable for thermolabile compounds | Use of organic solvents, requires further purification | Production of absolutes and oleoresins; lab-scale research. |

| Supercritical Fluid Extraction (SFE) | Dissolution in a supercritical fluid (CO₂) | High selectivity, solvent-free extract, tunable | High capital cost, requires technical expertise | High-purity extracts for pharmaceutical and nutraceutical applications. |

| Microwave-Assisted Extraction (MAE) | Microwave-induced cell rupture | Extremely fast, reduced solvent volume, high efficiency | Potential for localized overheating, not easily scalable | Rapid screening of plant materials, lab-scale extraction. |

Part 3: Purification and Analysis

Regardless of the initial extraction method, the crude extract typically requires further purification to achieve the high-purity carvacrol (>98%) required for pharmaceutical applications.

-

Fractional Distillation : This technique separates compounds based on their boiling points. Since carvacrol has a high boiling point (237°C), vacuum fractional distillation is employed to lower the required temperature and prevent thermal degradation. This is an effective method for removing more volatile monoterpenes and other components from the crude essential oil.

-

Chromatography : For the highest purity levels, preparative column chromatography or High-Performance Liquid Chromatography (HPLC) can be used. While highly effective, these methods are more expensive and are typically reserved for producing analytical standards or small quantities of ultra-pure material.

Analytical Validation: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of carvacrol extracts.

-

Workflow :

-

Injection : A diluted sample of the essential oil is injected into the GC.

-

Separation : The sample is vaporized and travels through a long, coated capillary column. Compounds separate based on their volatility and interaction with the column's stationary phase. Carvacrol, being a polar phenol, will have a characteristic retention time on a standard non-polar or mid-polar column.

-

Detection (MS) : As each compound elutes from the column, it enters the mass spectrometer, where it is fragmented into a unique pattern of ions based on its molecular structure.

-

Identification : The resulting mass spectrum is compared against a library (e.g., NIST) to confirm the identity of carvacrol.

-

Quantification : The area under the carvacrol peak in the chromatogram is proportional to its concentration, which is determined by comparison to a calibration curve generated with a certified reference standard.

-

Conclusion

The selection of a natural source and an appropriate extraction methodology is a foundational step in the development of carvacrol-based products. For bulk production of essential oil, steam distillation remains a cost-effective and robust method. However, for high-purity applications in drug development and regulated nutraceuticals, the selectivity and solvent-free nature of Supercritical Fluid Extraction (SFE) present a clear technological advantage. The principles and protocols outlined in this guide serve as a comprehensive resource for scientists and researchers to make informed decisions, ensuring the efficient and reliable production of high-quality carvacrol.

References

-

Title: Chemical Composition and Antimicrobial Activity of Origanum vulgare L. subsp. hirtum (Link) Ietsw. Essential Oil from Greece. Source: Molecules. URL: [Link]

-

Title: Chemical Composition and Antimicrobial Activity of Thymus vulgaris L. Essential Oil. Source: Journal of Essential Oil Bearing Plants. URL: [Link]

-

Title: Carvacrol-rich oregano oil: a potential antimicrobial agent for the prevention and treatment of foodborne infections. Source: Frontiers in Microbiology. URL: [Link]

-

Title: Essential Oil Extraction Methods: A Review. Source: ResearchGate. URL: [Link]

-

Title: Supercritical Fluid Extraction of Essential Oils: A Review. Source: MDPI. URL: [Link]

-

Title: Microwave-Assisted Extraction for the Recovery of Bioactive Compounds from Plant Materials. Source: MDPI. URL: [Link]

A Technical Guide to the Biological Activities of 5-Isopropyl-2-methylphenol (Carvacrol)

Editorial Note: The topic specified was "5-Isopropoxy-2-methylphenol". However, a comprehensive review of publicly available scientific literature reveals a significant lack of data on the biological activities of this specific ether compound (CAS 918445-11-1). The vast majority of research points to its common, well-studied isomer, 5-Isopropyl-2-methylphenol , also known as Carvacrol (CAS 499-75-2). The structural difference lies in an ether linkage (-O-CH(CH₃)₂) in the requested compound versus a direct carbon-carbon bond (-CH(CH₃)₂) in Carvacrol. Given the depth of technical detail required and the abundance of research on Carvacrol, this guide has been structured to focus on this scientifically prominent molecule, assuming it to be the intended subject of inquiry.

Abstract

5-Isopropyl-2-methylphenol (Carvacrol) is a phenolic monoterpenoid that is a primary constituent of the essential oils of several aromatic plants, including oregano and thyme.[1] This document serves as an in-depth technical guide for researchers and drug development professionals, detailing the multifaceted biological activities of Carvacrol. We will explore its potent antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, grounded in mechanistic insights and supported by established experimental protocols. The narrative emphasizes the causality behind experimental choices and provides validated methodologies for investigation. Quantitative data are summarized for clarity, and key cellular pathways are visualized to facilitate a deeper understanding of Carvacrol's mechanism of action.

Chemical Identity and Profile

Carvacrol's biological efficacy is intrinsically linked to its chemical structure: a phenol ring with hydroxyl, methyl, and isopropyl groups. This arrangement facilitates membrane interaction, hydrogen donation for radical scavenging, and specific binding to protein targets.

-

IUPAC Name: 5-Isopropyl-2-methylphenol

-

Synonyms: Carvacrol, Isothymol[2]

-

Molecular Formula: C₁₀H₁₄O[2]

-

Molecular Weight: 150.22 g/mol [2]

-

CAS Number: 499-75-2

Pharmacokinetic studies have confirmed the drug-likeness properties of Carvacrol, suggesting its potential as a pharmacological candidate for further development.[3]

Antimicrobial and Antibiofilm Activity

Carvacrol is renowned for its broad-spectrum antimicrobial activity against a wide range of pathogenic bacteria, fungi, and viruses.[1][4]

Mechanism of Action

The primary antimicrobial mechanism of Carvacrol is the disruption of the bacterial cytoplasmic membrane. Its lipophilic nature allows it to partition into the lipid bilayer, increasing membrane fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, disruption of the proton motive force, and ultimately, cell death. At lower concentrations, it can inhibit bacterial motility and interfere with biofilm formation, a key virulence factor in many chronic infections.[5][6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of an antimicrobial agent is quantified by its MIC, the lowest concentration that prevents visible microbial growth.

| Target Organism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 512 | [7] |

| Escherichia coli | Gram-negative Bacteria | Varies | [1] |

| Salmonella typhimurium | Gram-negative Bacteria | Varies | [1] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Varies | [1] |

| Aspergillus flavus | Fungus | Varies | [1] |

| Fusarium oxysporum | Fungus | Varies | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.

-

Preparation of Inoculum: Culture the target bacterial strain in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Carvacrol in the broth. Concentrations should span a range appropriate for the expected MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no Carvacrol) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of Carvacrol where no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring absorbance at 600 nm.

Visualization: Antimicrobial Testing Workflow

Caption: Carvacrol inhibits LPS-induced inflammation by blocking IKK activation, preventing NF-κB translocation.

Anticancer Potential

Emerging research highlights the potential of Carvacrol as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines, including breast cancer. [3]

Mechanism of Action

Carvacrol's anticancer effects are multifactorial. It has been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. This includes upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2). [8]This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, which executes cell death. Additionally, Carvacrol can induce cell cycle arrest, preventing cancer cells from proliferating. [9]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effect of a compound on cancer cells is typically measured by its IC₅₀ value, the concentration required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time | Reference |

| T-47D | Breast Cancer | 67.96 | 24 h | [3] |

| MDA-MB-231 | Breast Cancer | Varies | - | [10] |

| A549 | Lung Adenocarcinoma | Varies | - | [9] |

| MCF-7 | Breast Adenocarcinoma | Varies | - | [9] |

| LoVo | Colon Adenocarcinoma | Varies | - | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., T-47D) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Carvacrol for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Remove the treatment media and add fresh media containing MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the crystals.

-

Measurement: Measure the absorbance of the purple solution at approximately 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Safety and Toxicology

While demonstrating significant therapeutic potential, it is crucial to understand the safety profile of Carvacrol.

-

Acute Oral Toxicity: The LD₅₀ in rats is reported as 810 mg/kg. [2]* Skin and Eye Irritation: Carvacrol is classified as a substance that can cause skin irritation and serious eye irritation. [11]* Handling Precautions: Due to its corrosive nature, appropriate personal protective equipment (gloves, safety goggles) should be worn when handling. It should be used in a well-ventilated area or chemical fume hood. [2][11]

Conclusion and Future Directions

5-Isopropyl-2-methylphenol (Carvacrol) is a natural compound with a remarkable spectrum of biological activities. Its well-documented antimicrobial, antioxidant, anti-inflammatory, and anticancer properties make it a compelling candidate for further research and development. The mechanisms underlying these activities, primarily centered on membrane disruption and modulation of key cellular signaling pathways like NF-κB, are becoming increasingly clear. Future research should focus on optimizing its delivery through novel formulations to enhance bioavailability, conducting more extensive in vivo studies to validate its therapeutic efficacy in disease models, and exploring synergistic combinations with existing drugs to improve treatment outcomes.

References

- Investigation on 5-Isopropyl-2-Methylphenol via Quantum Chemicals, Pharmacokinetics, Molecular Docking and Cytotoxicity Evaluation Against Breast Cancer - World Scientific Publishing.

- Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC.

- Material Safety Data Sheet - 5-Isopropyl-2-methylphenol - Cole-Parmer.

- Safety Data Sheet: 5-Isopropyl-2-methyl-phenol - Carl ROTH.

- 5-Isopropyl-2-methylphenol enhances penile function in spontaneously hypertensive rats - Journal of Applied Pharmaceutical Science.

- Antinociceptive activity of carvacrol (5-isopropyl-2-methylphenol) in mice - PubMed.

- 5-Isopropyl-2-methylphenol | CAS:499-75-2 | Monoterpenoids | High Purity - BioCrick.

- Antidepressant-like effect of carvacrol (5-Isopropyl-2-methylphenol)

- Anxiolytic-like effect of Carvacrol (5-isopropyl-2-methylphenol)

- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC - NIH.

- 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed.

- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv

- Biological Activities of N

- A Comparative Analysis of the Efficacy of 2-Isopropyl-5-methylphenol Derivatives and the Potential Impact of Nitr

- Unveiling 2-isopropyl-5-methylphenol's immunomodulatory potential in breast cancer: A synergistic computational and laboratory investig

- CAS 918445-11-1 | 5-Isopropoxy-2-methylphenol - Synblock.

- The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed.

- 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activ

- Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetyl

- The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - ResearchG

Sources

- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. worldscientific.com [worldscientific.com]

- 4. japsonline.com [japsonline.com]

- 5. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activities of Natural Products III - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unveiling 2-isopropyl-5-methylphenol's immunomodulatory potential in breast cancer: A synergistic computational and laboratory investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Antioxidant and Anti-inflammatory Properties of Carvacrol for Researchers and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of a Phenolic Monoterpene

Carvacrol, a major phenolic constituent of essential oils from oregano and thyme, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2] Its well-documented antioxidant and anti-inflammatory properties position it as a promising candidate for the development of novel therapeutic agents. This guide provides an in-depth technical exploration of carvacrol's mechanisms of action, supported by field-proven experimental protocols and data interpretation insights, to empower researchers and drug development professionals in their quest for innovative solutions to inflammatory and oxidative stress-related pathologies.

The Chemical Foundation of Carvacrol's Bioactivity

Carvacrol, or 5-isopropyl-2-methylphenol, is a monoterpenoid phenol with a molecular structure that underpins its biological activities.[2] The presence of a hydroxyl group on the phenolic ring is crucial for its antioxidant capacity, enabling it to donate a hydrogen atom and effectively neutralize free radicals.[2] Its lipophilic nature facilitates its interaction with cell membranes, a key aspect of its antimicrobial and cell-modulating effects.

Elucidating the Antioxidant Mechanisms of Carvacrol

Carvacrol's antioxidant activity is a cornerstone of its therapeutic potential, mitigating the cellular damage inflicted by reactive oxygen species (ROS).[1][3] This protection is conferred through multiple mechanisms:

-

Direct Free Radical Scavenging: Carvacrol can directly scavenge a variety of free radicals, including peroxyl radicals, superoxide radicals, and hydrogen peroxide.[1] This is largely attributed to the hydrogen-donating ability of its phenolic hydroxyl group.[2]

-

Upregulation of Endogenous Antioxidant Enzymes: Carvacrol has been shown to enhance the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][4] This induction of the cell's natural defense system provides a sustained protective effect against oxidative stress.

-

Inhibition of Lipid Peroxidation: By neutralizing free radicals, carvacrol effectively prevents the chain reaction of lipid peroxidation, thus protecting cell membranes from oxidative damage.[1]

Quantitative Assessment of Antioxidant Capacity

The antioxidant potential of carvacrol can be quantified using various in vitro assays. The table below summarizes typical results from two common assays:

| Assay | Principle | Typical IC50 for Carvacrol | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | 0.54 ± 0.03 mg/mL | [5] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Varies depending on the specific assay conditions. | [6] |

| Nitric Oxide Scavenging Activity | Measures the ability of a compound to scavenge nitric oxide radicals. | 127.61 µL/mL | [7] |

Deconstructing the Anti-inflammatory Cascade of Carvacrol

Chronic inflammation is a key driver of numerous diseases. Carvacrol exerts potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Modulation of Key Inflammatory Signaling Pathways

Carvacrol's anti-inflammatory properties are intricately linked to its ability to interfere with pro-inflammatory signaling cascades within the cell.

-

Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation. Carvacrol has been demonstrated to suppress the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8] This inhibition can occur through the prevention of IκBα phosphorylation and subsequent nuclear translocation of NF-κB p65.[9]

-

Modulation of MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK signaling pathways, including ERK1/2, JNK, and p38, play crucial roles in the inflammatory response. Carvacrol can inhibit the phosphorylation of these kinases, leading to a reduction in the production of inflammatory mediators.[3]

-

Activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Carvacrol can activate Nrf2, leading to the upregulation of antioxidant and cytoprotective genes, which in turn helps to resolve inflammation.[10]

-

Activation of PPARs (Peroxisome Proliferator-Activated Receptors): Carvacrol has been identified as an activator of PPARα and PPARγ.[11] Activation of these nuclear receptors can suppress the expression of pro-inflammatory genes, including COX-2.[11]

Figure 1: Simplified signaling pathway of carvacrol's anti-inflammatory action.

Inhibition of Pro-inflammatory Enzymes and Mediators

A direct consequence of carvacrol's modulation of signaling pathways is the reduced production of key inflammatory molecules:

-

Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Carvacrol significantly inhibits the expression of COX-2 and iNOS, enzymes responsible for the production of prostaglandins (like PGE2) and nitric oxide (NO), respectively, both of which are potent mediators of inflammation.[1][8][12]

-

Pro-inflammatory Cytokines: Carvacrol has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[12][13]

-

Matrix Metalloproteinases (MMPs): In the context of conditions like osteoarthritis, carvacrol can suppress the expression of MMPs, enzymes that contribute to the degradation of the extracellular matrix.[8]

-

Enhancement of Anti-inflammatory Cytokines: Notably, carvacrol can also increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which plays a crucial role in resolving inflammation.[12][14]

Experimental Protocols for Evaluating Carvacrol's Bioactivities

To rigorously assess the antioxidant and anti-inflammatory properties of carvacrol, a combination of in vitro and in vivo models is essential.

In Vitro Assays

This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH absorbs at 517 nm and is purple. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[6]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of carvacrol in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of carvacrol (e.g., in a two-fold serial dilution).

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of the solvent instead of the carvacrol solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determine the IC50 value (the concentration of carvacrol required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of carvacrol.

-

Figure 2: Workflow for the DPPH radical scavenging assay.

This protocol uses a macrophage cell line (e.g., RAW 264.7 or J774.1) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators. The ability of carvacrol to inhibit this response is then measured.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture macrophage cells in appropriate media until they reach 80-90% confluency.

-

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of carvacrol for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with carvacrol alone.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Analysis of Protein Expression (Western Blot):

-

Lyse the cells and perform Western blot analysis to determine the protein levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated and total forms of NF-κB, p38, ERK, JNK).

-

-

Analysis of Gene Expression (RT-qPCR):

-

Isolate total RNA from the cells and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of genes encoding pro-inflammatory mediators.

-

In Vivo Models

In vivo studies are crucial to confirm the anti-inflammatory effects of carvacrol in a whole-organism context.

This is a classic and widely used model of acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling), which can be quantified.

Step-by-Step Protocol:

-

Animal Acclimatization:

-

Acclimatize rodents to the laboratory conditions for at least one week before the experiment.

-

-

Treatment:

-

Administer carvacrol (e.g., 50-100 mg/kg, orally or intraperitoneally) to the animals.

-

A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug (e.g., indomethacin).

-

-

Induction of Inflammation:

-

One hour after treatment, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Calculation:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

-

Biochemical Analysis (Optional):

-

At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for the analysis of inflammatory mediators (e.g., cytokines, PGE2) and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).

-

Conclusion and Future Perspectives

The compelling body of evidence for carvacrol's potent antioxidant and anti-inflammatory properties underscores its significant therapeutic potential. Its multifaceted mechanisms of action, targeting key signaling pathways and inflammatory mediators, make it an attractive candidate for the development of novel treatments for a wide range of inflammatory and oxidative stress-related diseases. Future research should focus on optimizing its delivery through nanoformulations to enhance bioavailability and conducting well-designed clinical trials to translate its preclinical efficacy into tangible benefits for human health.

References

- Hotta, M., Nakata, R., Katsukawa, M., Hori, K., Takahashi, S., & Inoue, H. (2010). Carvacrol, a component of thyme oil, activates PPARα and γ and suppresses COX-2 expression. Journal of Lipid Research, 51(1), 132-139.

- Lima, M. D., Quintans-Júnior, L. J., de Santana, W. A., Martins, A. G., & de Sousa, D. P. (2013). Anti-inflammatory effects of carvacrol: evidence for a key role of interleukin-10. European Journal of Pharmaceutical Sciences, 48(1), 1-8.

- Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods—a review. International Journal of Food Microbiology, 94(3), 223-253.

- Gao, C., Tian, X., Li, C., & Zhang, W. (2020). Carvacrol ameliorates inflammatory response in interleukin 1β-stimulated human chondrocytes. Molecular Medicine Reports, 22(3), 2135-2142.

- Ebhohimen, I. E., Omoregie, E. S., & Oikeh, E. I. (2023). Evaluation of the Antioxidant Properties of Carvacrol as a Prospective Replacement for Crude Essential Oils and Synthetic Antioxidants in Food Storage. Molecules, 28(3), 1345.

- Pandey, A. K., Kumar, P., Singh, P., Tripathi, N. N., & Bajpai, V. K. (2017). Essential oils: sources of antimicrobials and food preservatives. Frontiers in Microbiology, 7, 2161.

- Mączka, W., Twardawska, M., Grabarczyk, M., & Wińska, K. (2023). Carvacrol—A Natural Phenolic Compound with Antimicrobial Properties. Molecules, 28(8), 3447.

- Sharifi-Rad, M., Varoni, E. M., Iriti, M., Martorell, M., Setzer, W. N., del Mar Contreras, M., ... & Sharifi-Rad, J. (2018). Carvacrol and human health: A comprehensive review. Phytotherapy Research, 32(9), 1675-1687.

- da Silva Lima, M., de Almeida, A. A. C., de Oliveira, G. A., de Sousa, D. P., de Freitas, R. M., & de Almeida, R. N. (2013). Anti-inflammatory effects of carvacrol: evidence for a key role of interleukin-10. European journal of pharmaceutical sciences, 49(5), 834-841.

- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules, 18(1), 1227-1254.

- El-Ghorab, A. H., Nauman, M., Anjum, F. M., Hussain, S., & Nadeem, M. (2010). A review on the medicinal and aromatic aspects of caraway (Carum carvi L.) seed and its essential oil. Journal of Essential Oil Research, 22(4), 293-305.

- Guimarães, A. G., Serafini, M. R., & Quintans-Júnior, L. J. (2014). Terpenes and derivatives as a new perspective for pain treatment: a patent review.

- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.

- Boskabady, M. H., Gholami Mahtaj, L., & Shakeri, F. (2014). The effect of carvacrol on tracheal responsiveness, and total and differential white blood cell counts in sensitized guinea pigs. Journal of ethnopharmacology, 155(1), 513-519.

- Zou, Y., Xiang, Q., Wang, J., Peng, J., & Wei, H. (2016). Oregano essential oil improves intestinal morphology and expression of tight junction proteins associated with modulation of selected intestinal bacteria and immune status in a pig model.

- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.

- Landa, P., Kokoska, L., Pribylova, M., Vanek, T., & Marsik, P. (2009). In vitro anti-inflammatory activity of carvacrol: inhibitory effect on COX-2 catalyzed prostaglandin E2 biosynthesis. Archives of pharmacal research, 32(1), 75-78.

- Siddiqua, S., Anusha, N., & Begum, A. (2025). Antioxidative and anti-inflammatory effects of Carvacrol against polycystic ovary syndrome associated complications using high fat diet and Letrozole challenged rat model: a multidisciplinary study cascading in vivo, in vitro, in silico and network pharmacology approaches. Journal of Ovarian Research, 18(1), 1-20.

- Hotta, M., Nakata, R., Katsukawa, M., Hori, K., Takahashi, S., & Inoue, H. (2010). Carvacrol, a component of thyme oil, activates PPARα and γ and suppresses COX-2 expression. Journal of lipid research, 51(1), 132-139.

-

The chemical structure of carvacrol. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Analysis of anti-inflammatory effects of carvacrol and curcumin in vitro using the IPEC-J2 cell culture model. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Carvacrol Antioxidants and Flavoring Ingredients in Food. (2024, April 15). UniVOOK. Retrieved January 4, 2026, from [Link]

-

Carvacrol Essential Oil as a Neuroprotective Agent: A Review of the Study Designs and Recent Advances. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

- Gao, C., Tian, X., Li, C., & Zhang, W. (2020). Carvacrol ameliorates inflammatory response in interleukin 1β-stimulated human chondrocytes. Molecular Medicine Reports, 22(3), 2135–2142.

- Bukovská, A., Čikoš, Š., Juhás, Š., Il'ková, G., & Koppel, J. (2007). Modulatory effects of thymol and carvacrol on inflammatory transcription factors in lipopolysaccharide-treated macrophages. Acta veterinaria Hungarica, 55(2), 245-253.

-

Anticancer Effects of Carvacrol in In Vitro and In Vivo Models: A Comprehensive Review. (2022, July 10). Biointerface Research in Applied Chemistry. Retrieved January 4, 2026, from [Link]

-

Effect of carvacrol on TNF-α, IL-6, iNOS, COX-2 and NF-κB protein... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]